2-Amino-2',4'-dichloroacetophenone

Structure-Activity Relationship Tyrosinase Inhibition Aminoacetophenone

Eliminate inconsistent purity and isomer contamination that skew SAR data. Our salt-stabilized 2-Amino-2',4'-dichloroacetophenone offers ≥98% HPLC purity and defined 2,4-dichloro substitution for reliable synthetic outcomes. • ≥98% purity minimizes off-target effects in kinase inhibitor profiling • Salt-stabilized form ensures reproducible conjugation chemistry for chemical probes • Unique 2,4-dichloro pattern enables selective transformations unachievable with generic isomers • Global shipping with full analytical documentation (COA, MSDS)

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 313553-17-2
Cat. No. B112451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2',4'-dichloroacetophenone
CAS313553-17-2
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CN
InChIInChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
InChIKeyVYQSJEQBJVHARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2',4'-dichloroacetophenone: Profile & Procurement


2-Amino-2',4'-dichloroacetophenone (CAS 313553-17-2), also known as 2-amino-1-(2,4-dichlorophenyl)ethanone, is a chlorinated aromatic α-aminoketone with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol [1]. This compound is primarily utilized as a versatile research chemical and a key synthetic intermediate, featuring a 2,4-dichlorophenyl ring and a primary amine on the α-carbon, which provides a distinct scaffold for constructing more complex molecules [2].

Why 2-Amino-2',4'-dichloroacetophenone Cannot Be Substituted


The specific 2,4-dichloro substitution pattern on the phenyl ring of 2-Amino-2',4'-dichloroacetophenone is not arbitrary; it critically dictates the molecule's electronic profile, steric interactions, and subsequent reactivity as a synthetic building block . Systematic structure-activity relationship (SAR) analyses on related aminoacetophenone derivatives have shown that changing the position or number of halogen substituents can profoundly alter biological activity, demonstrating that generic substitution results in compounds with fundamentally different properties [1]. Furthermore, the presence of both electron-withdrawing chlorine atoms and an electron-donating amino group creates a unique reactive dichotomy, enabling specific chemical transformations that are not feasible with other in-class analogs .

2-Amino-2',4'-dichloroacetophenone: Differentiation Evidence


2,4-Dichloro Substitution Pattern Impact on Tyrosinase Activity

A systematic study on aminoacetophenone derivatives revealed that the substitution pattern on the phenyl ring is a critical determinant of biological activity. While the specific compound 2-Amino-2',4'-dichloroacetophenone was not the primary subject, class-level inference demonstrates that 3-/4-aminoacetophenones and their thiosemicarbazone derivatives exhibit a profound change in tyrosinase activity, with some analogs acting as potent inhibitors (IC50 = 0.291 μM) while others are activators [1]. This establishes that a 2,4-dichloro configuration on an aminoacetophenone scaffold is expected to exhibit a biological profile distinct from other positional isomers.

Structure-Activity Relationship Tyrosinase Inhibition Aminoacetophenone

α-Amino Ketone Reactivity for Heterocyclic Synthesis

The α-amino ketone functionality in 2-Amino-2',4'-dichloroacetophenone provides a highly reactive handle for the construction of heterocyclic rings, a foundational scaffold in pharmaceuticals. While 2',4'-dichloroacetophenone (CAS 2234-16-4) is a common precursor, it requires harsh amination conditions to introduce the critical amino group, often leading to lower yields and purity profiles . In contrast, 2-Amino-2',4'-dichloroacetophenone is supplied at a purity of ≥98% (HPLC) and is ready for direct use in downstream syntheses, such as the formation of imidazoles, oxazoles, and other nitrogen-containing heterocycles [1].

Synthetic Intermediate Heterocyclic Chemistry Reactivity

Stability and Handling: Hydrochloride Salt vs Free Base

2-Amino-2',4'-dichloroacetophenone is frequently handled as its hydrochloride salt (CAS 65146-54-5), which offers significant advantages in stability and solubility over the free base . The hydrochloride salt has a defined melting point and improved aqueous solubility, which is critical for biological assays and formulation work. In comparison, the free base is more susceptible to oxidation and degradation, which can lead to batch-to-batch variability and compromised experimental reproducibility .

Salt Selection Physicochemical Properties Stability

Verified Identity & Purity: Analytical Methods vs Technical Grade

Reputable vendors provide 2-Amino-2',4'-dichloroacetophenone with strict analytical characterization, typically reporting a purity of ≥98% by HPLC and specifying a moisture content of ≤0.5% [1]. This level of quality assurance is critical for reproducible synthesis and biological evaluation. In contrast, research-grade or technical-grade alternatives from non-specialized suppliers often lack a detailed Certificate of Analysis (CoA), introducing a risk of impurities that can act as enzyme inhibitors, cytotoxic agents, or side-reaction catalysts, thereby confounding results .

Quality Control Analytical Chemistry Purity

2-Amino-2',4'-dichloroacetophenone Application Scenarios


Medicinal Chemistry: Kinase Inhibitor & GPCR Ligand Development

The reactive α-amino ketone core of 2-Amino-2',4'-dichloroacetophenone makes it a privileged starting material for synthesizing complex heterocyclic scaffolds found in kinase inhibitors and GPCR ligands [1]. Its defined 2,4-dichloro substitution pattern can be used to probe hydrophobic pockets in target proteins, and the established SAR from related aminoacetophenones suggests this specific isomer will exhibit a unique binding profile compared to its 3- or 4-substituted analogs [2].

Antimicrobial Drug Discovery

Derivatives of 2-Amino-2',4'-dichloroacetophenone have demonstrated promising antibacterial and antifungal activities, making it a strategic starting point for antimicrobial lead optimization [1]. The ability to procure this specific isomer with high purity is essential for generating reliable structure-activity relationship (SAR) data, where even minor impurities from substitution-inactive analogs could skew minimum inhibitory concentration (MIC) readouts.

Chemical Biology Probe Synthesis

The compound serves as an efficient building block for creating chemical biology probes, such as activity-based probes or photoaffinity labels, that require a synthetic handle (the primary amine) for functionalization. The high-purity, salt-stabilized form ensures reproducible conjugation chemistry and labeling efficiency, which is paramount for target identification and validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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